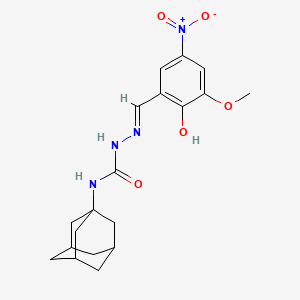
ethyl 1-(N-acetylglycyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(N-acetylglycyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate, also known as AGPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. AGPP is a piperidine derivative that has been synthesized through a specific method and has been studied for its mechanism of action and physiological effects. In
作用機序
The exact mechanism of action of ethyl 1-(N-acetylglycyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate is not fully understood, but it is believed to interact with the sigma-1 receptor and modulate its activity. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including ion channel regulation, protein folding, and cell signaling. This compound has been shown to enhance the activity of the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to enhance the release of acetylcholine and dopamine in the brain, which may contribute to its potential use in the treatment of Alzheimer's disease and other cognitive disorders. This compound has also been shown to exhibit analgesic effects in animal models of neuropathic pain, which may be attributed to its interaction with the sigma-1 receptor.
実験室実験の利点と制限
One of the main advantages of ethyl 1-(N-acetylglycyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the physiological and pharmacological functions of this protein. This compound is also relatively easy to synthesize and purify, which makes it accessible for use in various lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain research applications.
将来の方向性
There are several future directions for the study of ethyl 1-(N-acetylglycyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate. One potential direction is the development of this compound analogs with improved pharmacological properties and reduced toxicity. Another direction is the study of this compound in various disease models, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. Additionally, the role of the sigma-1 receptor in various physiological processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic applications.
合成法
The synthesis of ethyl 1-(N-acetylglycyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate involves the reaction of N-acetylglycine with 3-phenylpropylamine, followed by the addition of ethyl chloroformate and piperidine. The reaction takes place in the presence of a base such as triethylamine and is carried out under controlled conditions. The resulting compound is then purified using column chromatography to obtain this compound in its pure form.
科学的研究の応用
Ethyl 1-(N-acetylglycyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate has been studied for its potential use in various scientific research applications, including neuropharmacology, drug discovery, and medicinal chemistry. It has been shown to exhibit significant affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and learning. This compound has also been studied for its potential use in the treatment of neuropathic pain and Alzheimer's disease.
特性
IUPAC Name |
ethyl 1-(2-acetamidoacetyl)-3-(3-phenylpropyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-3-27-20(26)21(12-7-11-18-9-5-4-6-10-18)13-8-14-23(16-21)19(25)15-22-17(2)24/h4-6,9-10H,3,7-8,11-16H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAVVRSPOCSCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CNC(=O)C)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide](/img/structure/B6099147.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B6099150.png)
![N-allyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6099157.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6099166.png)
![2-{N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6099169.png)
![1-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B6099175.png)
![2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6099181.png)
![N-[4-({[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)phenyl]acetamide](/img/structure/B6099194.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B6099205.png)
![9-(3-methoxyphenyl)-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6099212.png)
![2-(4-methoxyphenoxy)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6099216.png)
![1-(4-chlorobenzoyl)-5-methoxy-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B6099239.png)
![1-(1H-imidazol-2-ylmethyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6099243.png)